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Compound of Interest

Compound Name: 2,3-Dimethylpyrazine

Cat. No.: B7768079 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 2,3-dimethylpyrazine,

a key aroma compound found in various foods and a significant molecule in chemical research.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for obtaining such

spectra. This document is intended for researchers, scientists, and professionals in drug

development who require a comprehensive understanding of the structural characterization of

this molecule.

Molecular Structure
2,3-Dimethylpyrazine (C₆H₈N₂) is a heterocyclic aromatic compound with the following

structure:

IUPAC Name: 2,3-dimethylpyrazine[1] Molecular Formula: C₆H₈N₂[1] Molecular Weight:

108.14 g/mol [2] CAS Number: 5910-89-4[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,3-dimethylpyrazine.

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

Table 1: ¹H NMR Data for 2,3-Dimethylpyrazine
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Chemical Shift (δ) [ppm] Multiplicity Assignment

8.27 Singlet Pyrazine ring C-H

2.54 Singlet Methyl group (-CH₃)

2.53 Singlet Methyl group (-CH₃)

Solvent: CDCl₃, Frequency:

400 MHz[2]

Table 2: ¹³C NMR Data for 2,3-Dimethylpyrazine

Chemical Shift (δ) [ppm] Assignment

152.62 Pyrazine ring C-N

141.33 Pyrazine ring C-H

21.97 Methyl group (-CH₃)

Solvent: CDCl₃, Frequency: 22.53 MHz

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for 2,3-Dimethylpyrazine

m/z Relative Intensity (%) Assignment

108 73.23 [M]⁺ (Molecular Ion)

67 99.99 Fragment Ion

42 40.10 Fragment Ion

41 37.01 Fragment Ion

109 20.58 [M+H]⁺

Source: GC-MS, Electron

Ionization (EI)
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The data below is based on a gas-phase spectrum.

Table 4: Key IR Absorption Bands for 2,3-Dimethylpyrazine

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2900 Medium C-H stretch (aromatic & alkyl)

~1600-1450 Strong C=N and C=C stretching (ring)

~1450-1350 Medium C-H bend (alkyl)

~1200-1000 Strong C-N stretching

Below 900 Variable Ring bending modes

Note: This is a generalized

interpretation of the expected

IR spectrum. Specific peak

values can be found in the

NIST Gas-Phase Infrared

Database.

Experimental Protocols
The following are generalized methodologies for the spectroscopic techniques cited.

Sample Preparation: A small quantity (typically 5-25 mg) of 2,3-dimethylpyrazine is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. Standard acquisition parameters are set, including the number of scans,

relaxation delay, and pulse width.

Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR

spectrum. For ¹³C, a larger number of scans is usually required due to the lower natural

abundance of the isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b7768079?utm_src=pdf-body
https://www.benchchem.com/product/b7768079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7768079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. Phase and baseline corrections are applied, and

the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Sample Preparation: A dilute solution of 2,3-dimethylpyrazine is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Separation: A small volume (e.g., 1 µL) of the sample is injected into the gas

chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The column separates the components of the mixture based on their boiling

points and interactions with the stationary phase.

Ionization: As 2,3-dimethylpyrazine elutes from the GC column, it enters the mass

spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which

separates them based on their mass-to-charge (m/z) ratio. A detector then records the

abundance of each ion, generating a mass spectrum.

Sample Preparation: For a liquid sample like 2,3-dimethylpyrazine, the spectrum can be

obtained neat. A common technique is Attenuated Total Reflectance (ATR), where a drop of

the liquid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by

placing a drop of the liquid between two salt plates (e.g., KBr or NaCl).

Background Spectrum: A background spectrum of the empty instrument (or with the clean

ATR crystal) is recorded to account for atmospheric CO₂ and H₂O, as well as any

instrument-specific signals.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

The instrument measures the interference pattern of the infrared light (interferogram).

Data Processing: The interferogram is converted into a spectrum (transmittance or

absorbance vs. wavenumber) via a Fourier transform. The background spectrum is

automatically subtracted from the sample spectrum to yield the final IR spectrum of the

compound.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of a

chemical compound using multiple spectroscopic techniques.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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